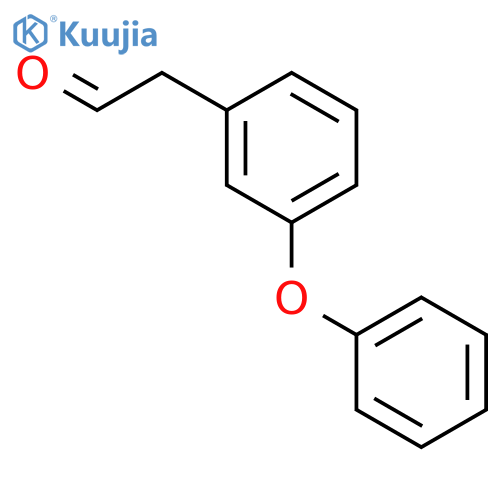Cas no 109330-01-0 (2-(3-phenoxyphenyl)acetaldehyde)

109330-01-0 structure
商品名:2-(3-phenoxyphenyl)acetaldehyde
CAS番号:109330-01-0
MF:C14H12O2
メガワット:212.243884086609
MDL:MFCD10566816
CID:128371
PubChem ID:12797051
2-(3-phenoxyphenyl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzeneacetaldehyde,3-phenoxy-
- (3-PHENOXYPHENYL)ACETALDEHYDE
- (4-Phenoxyphenyl)acetaldehyde
- 2-(4-phenoxyphenyl)acetaldehyde
- 2-(3-phenoxyphenyl)acetaldehyde
- 2-(4-phenoxyphenyl)ethanal
- 2--(6--methoxynaphthalen--2--yl)acetaldehyde
- Benzeneacetaldehyde,3-phenoxy
- 109330-01-0
- A1-42079
- Benzeneacetaldehyde, 3-phenoxy-
- SCHEMBL5311815
- AKOS014197772
- EN300-1861450
- ETHYL4-(2-IODOETHOXY)BUTANOATE
- Z1250885339
- CS-0237658
- MFCD10566816
-
- MDL: MFCD10566816
- インチ: InChI=1S/C14H12O2/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,10-11H,9H2
- InChIKey: QUIKZYYFLAWZQG-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=CC(CC=O)=C1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 212.08400
- どういたいしつりょう: 212.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 3.22030
2-(3-phenoxyphenyl)acetaldehyde セキュリティ情報
2-(3-phenoxyphenyl)acetaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
2-(3-phenoxyphenyl)acetaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861450-0.5g |
2-(3-phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 0.5g |
$1405.0 | 2023-09-18 | |
| Enamine | EN300-1861450-0.25g |
2-(3-phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 0.25g |
$891.0 | 2023-09-18 | |
| Fluorochem | 065194-1g |
4-Phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 1g |
£344.00 | 2022-03-01 | |
| Enamine | EN300-1861450-10g |
2-(3-phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 10g |
$7742.0 | 2023-09-18 | |
| 1PlusChem | 1P008SJM-250mg |
(3-PHENOXYPHENYL)ACETALDEHYDE |
109330-01-0 | 95% | 250mg |
$1164.00 | 2023-12-26 | |
| 1PlusChem | 1P008SJM-1g |
(3-PHENOXYPHENYL)ACETALDEHYDE |
109330-01-0 | 95% | 1g |
$2288.00 | 2023-12-26 | |
| A2B Chem LLC | AE09442-250mg |
2-(3-Phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 250mg |
$1249.00 | 2024-04-20 | |
| 1PlusChem | 1P008SJM-2.5g |
(3-PHENOXYPHENYL)ACETALDEHYDE |
109330-01-0 | 95% | 2.5g |
$4425.00 | 2023-12-26 | |
| 1PlusChem | 1P008SJM-10g |
(3-PHENOXYPHENYL)ACETALDEHYDE |
109330-01-0 | 95% | 10g |
$9631.00 | 2023-12-26 | |
| A2B Chem LLC | AE09442-100mg |
2-(3-Phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 100mg |
$935.00 | 2024-04-20 |
2-(3-phenoxyphenyl)acetaldehyde 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Ping Tong Food Funct., 2020,11, 628-639
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
109330-01-0 (2-(3-phenoxyphenyl)acetaldehyde) 関連製品
- 5703-26-4(2-(4-methoxyphenyl)acetaldehyde)
- 65292-99-1(2-(3-Methoxyphenyl)acetaldehyde)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:109330-01-0)2-(3-phenoxyphenyl)acetaldehyde

清らかである:99%
はかる:1g
価格 ($):492